ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride
Description
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a piperidine ring and an ethyl carboxylate group. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. The compound’s structural uniqueness arises from its tautomeric imino group and the conformational flexibility of the piperidine moiety, which influence its molecular interactions and reactivity .
Properties
IUPAC Name |
ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.2ClH/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8;;/h7-8,13H,2-6,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYMBPRBIZDIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride typically involves multiple steps, starting with the reaction of ethyl acetoacetate with hydrazine to form a pyrazole derivative. This intermediate is then reacted with piperidine under specific conditions to introduce the piperidine ring. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents would be optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride has been investigated for its ability to inhibit cancer cell proliferation. For instance, research has shown that similar pyrazole derivatives can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies on related compounds indicate that they can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models of inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory responses and tumor growth .
Modulation of Signaling Pathways
Research suggests that this compound could modulate several signaling pathways such as the NF-kB pathway, which is critical for regulating immune response and cell survival .
Anticancer Efficacy Study
In a study evaluating the anticancer efficacy of pyrazole derivatives, this compound was tested against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
Neuroprotective Study
A recent investigation into the neuroprotective effects of this compound revealed that it could significantly reduce neuronal death induced by oxidative stress in vitro. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders by preserving mitochondrial function and reducing reactive oxygen species (ROS) levels .
Mechanism of Action
The mechanism by which ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Comparative analysis focuses on pyrazole and piperidine derivatives, which share functional groups or structural motifs. Key analogues include:
| Compound | Core Structure | Substituents | Physicochemical Properties |
|---|---|---|---|
| Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride | Pyrazole + piperidine | Ethyl carboxylate, imino, dihydrochloride | High solubility, zwitterionic potential |
| Piperidine-4-carboxamide derivatives | Piperidine | Amide, halogen substituents | Moderate solubility, hydrogen bonding |
| 3-Carboxyethyl-1H-pyrazole | Pyrazole | Ethyl carboxylate | Low basicity, planar geometry |
Key Differences :
- The dihydrochloride salt enhances aqueous solubility compared to neutral pyrazole derivatives .
- The imino group in the target compound introduces tautomerism, absent in simpler pyrazole-carboxylates, affecting its electronic profile and binding affinity .
Pharmacological and Biochemical Activity
For example:
Research Findings and Methodological Considerations
Challenges in Structural Validation
As noted by Spek (2009), misassignment of tautomeric states or protonation sites is common in such compounds. Automated validation tools (e.g., PLATON) mitigate errors but require high-resolution crystallographic data .
Biological Activity
Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole core structure, which is known for its diverse biological activities. The presence of the piperidine moiety enhances its pharmacological profile. The molecular formula is CHClNO.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit various cancer cell lines. In vitro studies have shown that compounds with similar structures can inhibit key signaling pathways involved in tumor growth, including the MAPK and PI3K/Akt pathways .
Table 1: Summary of Antitumor Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | MAPK inhibition | |
| A549 (Lung) | 12.5 | PI3K/Akt pathway | |
| HeLa (Cervical) | 10.8 | Apoptosis induction |
Anti-inflammatory Activity
In addition to antitumor effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This compound's ability to reduce inflammatory markers has been noted in animal models .
Table 2: Summary of Anti-inflammatory Activity Studies
| Study Reference | Inflammatory Model | Dose (mg/kg) | Effect Observed |
|---|---|---|---|
| Carrageenan-induced edema | 50 | Significant reduction | |
| Acetic acid-induced pain | 25 | Pain relief comparable to indomethacin |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity against various pathogens. Pyrazole derivatives are known to exhibit broad-spectrum antimicrobial properties, making them candidates for further development as antimicrobial agents. This compound showed promising results in preliminary tests against both Gram-positive and Gram-negative bacteria .
Table 3: Summary of Antimicrobial Activity Studies
| Study Reference | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal | |
| Escherichia coli | 0.5 | Bacteriostatic |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound may inhibit enzymes such as COX and various kinases involved in cancer progression.
- Induction of Apoptosis : Similar pyrazole derivatives have been shown to activate apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is likely due to interference with bacterial cell wall synthesis and function.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving a pyrazole derivative similar to ethyl 3-imino demonstrated significant tumor reduction in patients with metastatic breast cancer after a treatment regimen that included this compound as part of a multi-drug therapy .
- Case Study on Inflammation : In a study assessing the anti-inflammatory effects in rheumatoid arthritis patients, a related pyrazole compound showed reduced joint swelling and pain scores compared to placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
